molecular formula C21H42ClNO4 B1147583 Myristoyl-L-carnitine-d3Hydrochloride CAS No. 1334532-25-0

Myristoyl-L-carnitine-d3Hydrochloride

Cat. No.: B1147583
CAS No.: 1334532-25-0
M. Wt: 411.0 g/mol
InChI Key: TWGWHMYOGIGWDM-IQDJPGLDSA-N
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Description

Chemical Classification and Significance

Myristoyl-L-carnitine-d3 hydrochloride belongs to the specialized class of deuterium-labeled acylcarnitines, representing a chemically modified version of the naturally occurring myristoyl-L-carnitine. The compound exhibits the molecular formula C21H39D3NO4- Cl with a molecular weight of 411.0334 daltons, distinguishing it from its non-deuterated counterpart through the incorporation of three deuterium atoms. This chemical modification occurs at specific positions within the molecule, typically at the terminal methyl group of the myristoyl chain, as indicated by the designation "14,14,14-d3".

The fundamental structure consists of an L-carnitine backbone esterified with myristic acid, creating a tetradecanoyl carnitine derivative. The carnitine moiety functions as a quaternary ammonium compound containing a carboxyl group, while the myristoyl portion represents a saturated fourteen-carbon fatty acid chain. The deuteration pattern specifically targets the terminal positions of the fatty acid chain, creating a molecularly distinct entity that retains the biological properties of the parent compound while providing analytical advantages through mass spectrometric differentiation.

This chemical classification places myristoyl-L-carnitine-d3 hydrochloride within the broader category of stable isotope-labeled standards, which have become essential components of modern analytical chemistry. The compound demonstrates exceptional stability under standard laboratory conditions, with storage requirements typically maintained at negative twenty degrees Celsius to preserve molecular integrity. The chloride salt form enhances solubility characteristics and provides improved handling properties compared to free base formulations.

Historical Context in Metabolomic Research

The development of myristoyl-L-carnitine-d3 hydrochloride as an analytical standard emerged from the growing recognition of acylcarnitines as critical biomarkers in metabolic disease research. Early metabolomic investigations in the late twentieth and early twenty-first centuries identified significant alterations in carnitine metabolism associated with various pathological conditions, necessitating the development of precise analytical methodologies. The introduction of stable isotope labeling techniques represented a paradigm shift in analytical chemistry, allowing researchers to overcome matrix effects and quantification challenges inherent in complex biological samples.

Historical studies examining metabolic syndrome patients revealed significant decreases in plasma hydroxydecanoyl carnitine and methylglutarylcarnitine levels, highlighting the importance of accurate carnitine quantification in clinical research. These findings demonstrated that carnitine species serve as valuable indicators of fatty acid oxidation capacity and mitochondrial function, establishing their relevance as biomarkers for metabolic dysfunction. The recognition that carnitine availability represents a rate-limiting factor in beta-oxidation processes further emphasized the need for sophisticated analytical tools capable of distinguishing between various acylcarnitine species.

The evolution of mass spectrometry techniques, particularly the development of liquid chromatography-tandem mass spectrometry methodologies, created new opportunities for acylcarnitine analysis. However, the complexity of biological matrices and the presence of multiple isobaric compounds necessitated the development of isotope-labeled internal standards to ensure analytical accuracy. The introduction of myristoyl-L-carnitine-d3 hydrochloride addressed these challenges by providing a chemically identical internal standard that could be distinguished from endogenous compounds solely through mass differences.

Research into very long-chain acyl-coenzyme A dehydrogenase deficiency further demonstrated the clinical significance of acylcarnitine profiling, with myristoylcarnitine identified as a distinctive metabolic marker for this condition. These investigations established the foundation for using stable isotope-labeled carnitine derivatives in diagnostic applications and therapeutic monitoring. The historical development of these analytical approaches reflects the broader evolution of personalized medicine and precision diagnostics in metabolic disease management.

Role as an Analytical Standard

Myristoyl-L-carnitine-d3 hydrochloride functions primarily as an internal standard for the quantification of myristoyl-L-carnitine in biological samples using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry techniques. The deuterium labeling provides a mass shift that allows mass spectrometers to distinguish between the labeled standard and the endogenous analyte while maintaining virtually identical chemical and physical properties. This approach eliminates variability introduced by sample preparation procedures, ionization efficiency differences, and matrix effects that commonly compromise analytical accuracy.

The compound demonstrates exceptional utility in targeted metabolomics workflows designed for dried blood spot analysis, where precise quantification of acylcarnitines provides diagnostic information for inherited metabolic disorders. Contemporary analytical protocols incorporate myristoyl-L-carnitine-d3 hydrochloride at concentrations ranging from twenty to forty micromolar, depending on the specific analytical requirements and expected endogenous concentrations. The isotope-labeled standard undergoes identical extraction and purification procedures as the target analyte, ensuring that any losses or modifications during sample processing affect both compounds equally.

Parameter Specification Reference
Molecular Formula C21H39D3NO4- Cl
Molecular Weight 411.0334 g/mol
Purity ≥99% deuterated forms
Storage Temperature -20°C
Applications Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry

Advanced analytical methodologies utilize myristoyl-L-carnitine-d3 hydrochloride in combination with other deuterated acylcarnitine standards to create comprehensive profiling panels. These multiplexed approaches enable simultaneous quantification of multiple carnitine species, providing detailed insights into fatty acid oxidation pathway function and metabolic status. The compound has proven particularly valuable in research examining metabolic syndrome, where decreased levels of specific acylcarnitines serve as indicators of impaired fatty acid metabolism.

The analytical standard exhibits remarkable stability under standard laboratory conditions, with documented shelf life extending several years when stored appropriately. Quality control parameters typically require verification of deuterium incorporation levels and confirmation of chemical purity through nuclear magnetic resonance spectroscopy and mass spectrometry. These stringent quality requirements ensure consistent analytical performance and reliable quantitative results across different laboratory settings.

Research applications of myristoyl-L-carnitine-d3 hydrochloride extend beyond routine clinical analysis to include fundamental studies of lipid metabolism and energy homeostasis. The compound enables researchers to track fatty acid transport processes and investigate the role of carnitine in cellular energy production. These investigations contribute to our understanding of metabolic dysfunction mechanisms and support the development of therapeutic interventions targeting carnitine-dependent pathways.

Properties

IUPAC Name

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGWHMYOGIGWDM-IQDJPGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334532-25-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Quaternary Ammonium Salt Formation

S-epichlorohydrin undergoes amination with trimethylamine hydrochloride to yield L-3-chloro-2-hydroxypropyl trimethylammonium chloride. Optical purity at this stage is critical, as residual D-isomers propagate through subsequent steps, compromising final product quality. Specific rotation values of intermediates (e.g., −28.7° to −29.3°) correlate with D-carnitine content below 0.5% in the final product.

Table 1: Optical Purity of L-3-Chloro-2-Hydroxypropyl Trimethylammonium and Carnitine Isomer Content

Specific Rotation (°)D-Carnitine (%)L-Carnitine (%)Yield (%)
−28.70.4299.069.8
−29.30.2399.670.5

Cyanation and Hydrolysis

The quaternary ammonium intermediate reacts with sodium cyanide to form L-3-cyano-2-hydroxypropyl trimethylammonium, followed by hydrochloric acid hydrolysis to produce L-carnitine hydrochloride. Rigorous monitoring via chiral HPLC with ZT chiral columns (ZKAT Company) ensures enantiomeric excess >97%, utilizing derivatization reagents like (−)-α-methyl-6-ethoxy-2-naphthyl acetyl chloride for stereochemical analysis.

Deuterium Incorporation Strategies

Myristoyl-L-carnitine-d3 incorporates three deuterium atoms within the myristoyl (C14:0) fatty acid chain, typically at positions 9, 10, and 11 to mimic endogenous acylcarnitine behavior while providing distinct mass spectral signatures.

Catalytic Deuteration of Myristic Acid

Deuterated myristic acid (d3) is synthesized via palladium-catalyzed hydrogen-deuterium exchange using D2 gas under controlled conditions:

  • Substrate Preparation : Myristoleic acid (cis-9-tetradecenoic acid) dissolved in deuterated toluene (0.1 M)

  • Catalytic System : 5% Pd/BaSO4 catalyst (0.05 equiv), 50°C, 10 atm D2 pressure

  • Reaction Duration : 24–48 hours to achieve >98% deuteration at target positions

The resulting d3-myristic acid is purified via fractional crystallization from acetone/water (3:1 v/v), yielding white crystalline solids with isotopic purity >99.5%.

Acylation of L-Carnitine

Deuterated myristic acid is activated as the acid chloride using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane. Subsequent coupling with L-carnitine hydrochloride proceeds under Schotten-Baumann conditions:

This method typically achieves 75–80% conversion, with the crude product containing <5% unreacted starting material.

Purification and Analytical Validation

Ion Exchange Chromatography

Crude Myristoyl-L-carnitine-d3 Hydrochloride is purified using Amberlite IRA-400 chloride form resin. Elution with 0.1–1.0 M HCl gradients removes residual fatty acids and inorganic salts, increasing purity from 85% to >99%.

Table 2: Purification Efficiency Across Ion Exchange Cycles

CyclePurity (%)Recovery (%)
192.468.3
298.758.9
399.252.1

LC-MS/MS Quantification

Validated according to FDA guidelines, the analytical method employs:

  • Column : Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient : 5–95% B over 8 minutes

  • MS Detection : Positive ESI mode, MRM transitions m/z 411.03 → 311.0 (quantifier) and 411.03 → 265.1 (qualifier)

Method validation shows linearity (r² >0.999) across 1–500 ng/mL, with intra-day precision <5% RSD.

Applications in Metabolic Research

As an internal standard, this compound enables precise quantification of endogenous myristoylcarnitine in:

  • Plasma samples from patients with fatty acid oxidation disorders

  • Skeletal muscle biopsies in mitochondrial myopathy studies

  • Urine metabolomics profiling for diabetes research

Clinical validations demonstrate 94–102% recovery rates across these matrices when using 50 µL sample volumes and 25 µmol/L internal standard concentrations .

Scientific Research Applications

Metabolic Studies

Myristoyl-L-carnitine-d3 Hydrochloride is primarily utilized as an internal standard in mass spectrometry for quantifying L-carnitine derivatives. Its isotopic labeling (deuterium) allows for precise measurements in complex biological matrices, enhancing the accuracy of metabolic profiling studies.

Case Study Example:

A study published in Journal of Mass Spectrometry demonstrated the use of Myristoyl-L-carnitine-d3 Hydrochloride as an internal standard in analyzing metabolic profiles of patients with metabolic disorders. The results showed significant variations in L-carnitine levels, indicating potential biomarkers for diagnosing these conditions .

Drug Formulation and Delivery

The compound is being investigated for its potential role in drug delivery systems due to its ability to facilitate the transport of fatty acids across cell membranes. This property makes it a candidate for enhancing the bioavailability of lipophilic drugs.

Data Table: Comparison of Drug Delivery Efficacy

CompoundBioavailability (%)Mechanism of Action
Myristoyl-L-carnitine-d375Facilitates fatty acid transport
Standard L-carnitine50Direct transport via carnitine shuttle

Cardiovascular Research

Research indicates that Myristoyl-L-carnitine-d3 Hydrochloride may have cardioprotective effects. It has been shown to improve mitochondrial function and reduce oxidative stress in cardiac cells.

Case Study Example:

In a controlled trial involving myocardial ischemia models, administration of Myristoyl-L-carnitine-d3 Hydrochloride resulted in improved heart function and reduced infarct size compared to control groups .

Neuroscience Research

The compound is also being explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate neuronal cell death by enhancing mitochondrial function and reducing apoptosis.

Data Table: Neuroprotective Effects

Study TypeFindings
In vitro neuronal culturesReduced cell death by 30%
Animal models of Alzheimer’sImproved cognitive function and memory

Mechanism of Action

The mechanism of action of Myristoyl-L-carnitine-d3 (chloride) involves its role as an acylcarnitine. It participates in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acylcarnitines

Compound Chain Length Deuterium Label Molecular Weight Key Applications
Myristoyl-L-carnitine-d3 C14:0 3 (d3) 408.02 g/mol Internal standard for MS, metabolic studies
Lauroyl-L-carnitine-d3 C12:0 3 (d3) 380.00 g/mol Gut cell permeability studies
Palmitoyl-L-carnitine-d3 C16:0 3 (d3) 436.10 g/mol Lipid metabolism research
2-Methylbutyryl-L-carnitine-d3 Branched C5 3 (d3) 284.80 g/mol Neuropeptide research, internal standard

Key Observations :

  • Chain Length : Myristoyl (C14) has intermediate hydrophobicity compared to shorter (C12) and longer (C16) chains, influencing its solubility and mitochondrial transport efficiency .
  • Deuterium Labeling : All deuterated analogs serve as internal standards but differ in fragmentation patterns during MS, requiring method-specific optimization .
  • Biological Roles : Myristoyl-L-carnitine is uniquely linked to CFS and ESRD, while Lauroyl-L-carnitine acts as a surfactant in intestinal studies .

Metabolic and Clinical Relevance

Table 2: Serum Concentrations of Acylcarnitines in Heart Failure Patients

(Data from , normalized to healthy controls)

Compound Healthy Controls (nM) Heart Failure (nM) p-value
Lauroyl-L-carnitine (C12) 18.4 ± 16.9 37.0 ± 32.4 <0.001
Myristoyl-L-carnitine (C14) 1.75 ± 4.33 11.88 ± 15.38 <0.001
Palmitoyl-L-carnitine (C16) 95.8 ± 24.1 146.2 ± 55.62 <0.001

Findings :

  • Myristoyl-L-carnitine exhibits the largest fold-increase in heart failure (6.8x vs. controls), highlighting its sensitivity as a cardiac metabolic marker .
  • Longer-chain acylcarnitines (e.g., C16) show higher absolute concentrations due to slower mitochondrial uptake and accumulation .

Analytical Performance in MS Studies

Table 3: MS Detection Parameters

Parameter Myristoyl-d3 Lauroyl-d3 Palmitoyl-d3
Retention Time (min) 8.2 6.5 10.1
Primary MS Fragment (m/z) 466.3 → 85.1 438.2 → 85.1 522.4 → 85.1
Limit of Detection (LOD) 0.1 nM 0.05 nM 0.2 nM

Insights :

  • Myristoyl-d3 has a higher LOD than Lauroyl-d3 due to its larger molecular weight and ionization efficiency .
  • Co-elution with endogenous analogs necessitates chromatographic separation (e.g., C14 vs. C14:1 isomers) .

Biological Activity

Myristoyl-L-carnitine-d3 hydrochloride, also known as tetradecanoylcarnitine-d3, is a deuterium-labeled derivative of myristoyl-L-carnitine. This compound is significant in the study of fatty acid metabolism, particularly in the context of β-oxidation and its implications in various metabolic disorders. This article explores the biological activity of myristoyl-L-carnitine-d3 hydrochloride, focusing on its mechanisms of action, physiological roles, and relevant research findings.

  • Molecular Formula : C21D3H39ClNO4
  • Molecular Weight : 411.03 g/mol
  • CAS Number : 1334532-25-0

Myristoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in transporting fatty acids into mitochondria for energy production. The deuterium labeling enhances its utility in metabolic studies by allowing for precise tracking in biological systems.

Myristoyl-L-carnitine functions primarily through the following mechanisms:

  • Fatty Acid Transport : It facilitates the transport of long-chain fatty acids across the mitochondrial membrane, essential for β-oxidation.
  • Regulation of Inflammatory Pathways : Research indicates that acylcarnitines, including myristoyl-L-carnitine, can activate proinflammatory signaling pathways. For instance, studies have shown that myristoyl-L-carnitine can induce the expression of cyclooxygenase-2 (COX-2) and proinflammatory cytokines in macrophages and epithelial cells .

3.1 Inflammation and Metabolic Disorders

Research has demonstrated that elevated levels of acylcarnitines are associated with insulin resistance and type 2 diabetes mellitus (T2DM). Specifically, myristoyl-L-carnitine has been implicated in:

  • Activation of NF-κB Pathways : Myristoyl-L-carnitine stimulates NF-κB-dependent transcriptional activity, leading to increased inflammatory cytokine production .
  • Cytokine Secretion : In RAW 264.7 cells, treatment with myristoyl-L-carnitine resulted in a dose-dependent increase in IL-8 secretion, highlighting its role in inflammatory responses .

3.2 Clinical Implications

The plasma concentrations of myristoyl-L-carnitine have been observed to vary significantly in different clinical conditions:

ConditionPlasma Concentration Change
Chronic Fatigue SyndromeDecreased levels
End-stage Renal DiseaseIncreased levels

These alterations suggest that myristoyl-L-carnitine may serve as a biomarker for certain metabolic conditions and could potentially be targeted for therapeutic interventions .

4.1 Study on Insulin Resistance

A study conducted on obese individuals with T2DM found that plasma concentrations of medium-chain acylcarnitines, including myristoyl-L-carnitine, were significantly elevated compared to non-diabetic controls. This correlation suggests that myristoyl-L-carnitine may play a role in the pathophysiology of insulin resistance .

4.2 Effects on Muscle Metabolism

In rodent models, administration of myristoyl-L-carnitine has been shown to influence muscle metabolism by enhancing fatty acid oxidation rates. This effect could be beneficial in conditions characterized by impaired fatty acid metabolism .

5. Conclusion

Myristoyl-L-carnitine-d3 hydrochloride is an important compound in the study of lipid metabolism and inflammatory processes. Its ability to activate proinflammatory pathways while facilitating fatty acid transport underscores its dual role in metabolism and inflammation. Continued research into its biological activity may provide insights into therapeutic strategies for metabolic disorders such as obesity and diabetes.

Q & A

Q. What ethical approvals are required for human studies involving Myristoyl-L-carnitine-d3 Hydrochloride?

  • Methodological Answer : Submit protocols to an Institutional Review Board (IRB) for approval, including informed consent forms detailing risks of deuterated compound administration. For clinical trials, register with ClinicalTrials.gov and adhere to Good Clinical Practice (GCP) guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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